![molecular formula C13H15N3O B1362191 4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-48-3](/img/structure/B1362191.png)
4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, also known as 3-MOP, is a synthetic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in laboratory experiments to investigate the mechanisms of action of COX-2 inhibitors. 3-MOP has been found to have a variety of biochemical and physiological effects, and has been used to study the effects of COX-2 inhibition on inflammation and cancer.
Aplicaciones Científicas De Investigación
Neuroprotective Applications
This compound has shown potential as a neuroprotective agent . It may be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective properties are attributed to the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway, which are crucial in neuronal cell survival .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory activity of this compound is significant, especially in the context of human microglia cells. It can inhibit the production of nitric oxide and tumor necrosis factor-α, which are key mediators of inflammation in the nervous system .
Antiproliferative Activity
Research suggests that derivatives of this compound can exhibit antiproliferative activity against various cancer cell lines. This activity is crucial for the development of new cancer treatments, as it can potentially inhibit the growth and proliferation of cancer cells .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells by activating caspase 9 and inducing poly (ADP-ribose) polymerase 1 cleavage. This mechanism is vital for eliminating cancer cells and preventing tumor growth .
pH Sensing
A derivative of this compound, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, has been identified as a potent pH indicator . It enables both fluorescence intensity-based and ratiometric pH sensing, which is useful in various biochemical and medical applications .
Fluorescence Properties
The fluorescence properties of this compound make it suitable for use as a fluorescent marker in biological imaging. This can help in tracking and observing biological processes in real-time .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have diverse applications, including their use as neuroprotective and anti-neuroinflammatory agents .
Molecular Docking Studies
Molecular docking studies have shown that this compound and its derivatives have favorable interactions with active residues of proteins like ATF4 and NF-kB. This suggests potential applications in drug design and discovery .
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-10-4-2-3-9(7-10)12-13-11(5-6-14-12)15-8-16-13/h2-4,7-8,12,14H,5-6H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHYLSHVAOVOEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCN2)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170280 |
Source


|
| Record name | 4,5,6,7-Tetrahydro-4-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
CAS RN |
4875-48-3 |
Source


|
| Record name | 4,5,6,7-Tetrahydro-4-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4875-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-4-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)
![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)
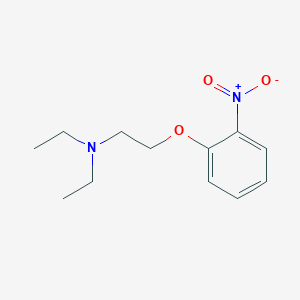
![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)
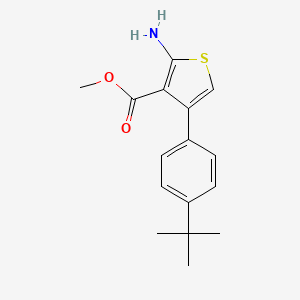
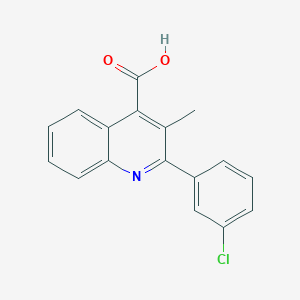
![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)
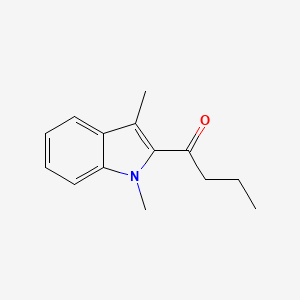
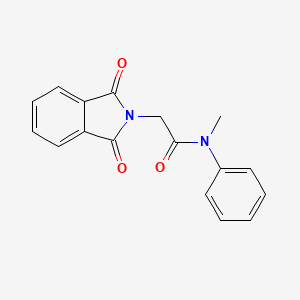
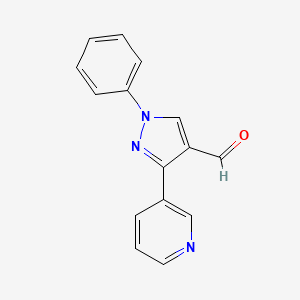

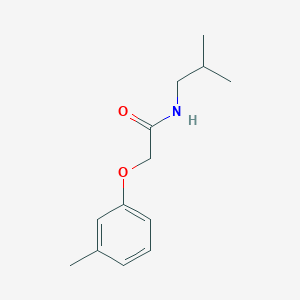
![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)
